Dipotassium isobutyl phosphate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

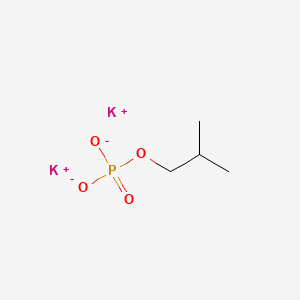

Dipotassium isobutyl phosphate is an organophosphate compound with the chemical formula C4H9K2O4P. It is a potassium salt of isobutyl phosphate and is known for its solubility in water and its use in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dipotassium isobutyl phosphate can be synthesized through the neutralization of isobutyl phosphoric acid with potassium hydroxide. The reaction is typically carried out in an aqueous medium, and the pH is carefully controlled to ensure complete neutralization. The reaction can be represented as follows:

C4H9PO4H2+2KOH→C4H9K2PO4+2H2O

Industrial Production Methods

Industrial production of this compound involves the use of large-scale reactors where isobutyl phosphoric acid and potassium hydroxide are mixed in stoichiometric amounts. The reaction mixture is then heated to facilitate the reaction, and the product is crystallized out by cooling the solution. The crystals are then filtered, washed, and dried to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Dipotassium isobutyl phosphate can undergo various chemical reactions, including:

Hydrolysis: In the presence of water, it can hydrolyze to form isobutyl phosphoric acid and potassium hydroxide.

Substitution Reactions: It can participate in substitution reactions where the isobutyl group is replaced by other alkyl or aryl groups.

Complexation: It can form complexes with metal ions, which can be used in various applications.

Common Reagents and Conditions

Hydrolysis: Water and acidic or basic conditions.

Substitution: Alkyl halides or aryl halides in the presence of a suitable catalyst.

Complexation: Metal salts such as copper sulfate or zinc chloride.

Major Products

Hydrolysis: Isobutyl phosphoric acid and potassium hydroxide.

Substitution: Various alkyl or aryl phosphates.

Complexation: Metal-phosphate complexes.

Scientific Research Applications

Dipotassium isobutyl phosphate has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: Employed in the preparation of buffer solutions and as a nutrient source in microbial culture media.

Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for pharmaceutical formulations.

Industry: Utilized in the production of detergents, fertilizers, and as a corrosion inhibitor in cooling systems.

Mechanism of Action

The mechanism of action of dipotassium isobutyl phosphate involves its ability to donate phosphate groups in biochemical reactions. It acts as a source of phosphorus, which is essential for various metabolic processes. In biological systems, it can interact with enzymes and other proteins, influencing their activity and stability. The molecular targets include enzymes involved in phosphorylation and dephosphorylation reactions, which are critical for energy metabolism and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Dipotassium phosphate (K2HPO4): A widely used buffering agent and nutrient source.

Monopotassium phosphate (KH2PO4): Used in fertilizers and as a food additive.

Tripotassium phosphate (K3PO4): Employed in detergents and as a water softener.

Uniqueness

Dipotassium isobutyl phosphate is unique due to its isobutyl group, which imparts specific chemical properties that are different from other potassium phosphates. This structural difference allows it to participate in unique chemical reactions and makes it suitable for specialized applications in various fields.

Biological Activity

Dipotassium isobutyl phosphate (DKIBP) is a chemical compound that has garnered attention for its various biological activities. This article explores its pharmacodynamics, mechanisms of action, and applications in different fields, supported by research findings and case studies.

Overview of this compound

This compound is a salt formed from isobutyl phosphate and potassium ions. It is primarily used in biochemical applications due to its buffering capacity and ability to stabilize pH in various solutions. The compound has been investigated for its role in enhancing nutrient absorption and its potential therapeutic effects.

Pharmacodynamics

Phosphates play a crucial role in biological systems, acting as essential components in energy metabolism and enzymatic reactions. DKIBP contributes to:

- Energy Metabolism : Phosphate ions are integral to ATP synthesis, which is vital for energy transfer within cells.

- Buffering Capacity : DKIBP helps maintain acid-base balance in biological fluids, which is critical for physiological functions.

- Nutrient Transport : The compound facilitates the transport of essential nutrients across cellular membranes.

The mechanism of action of this compound involves its interaction with cellular components. Upon administration, it dissociates into potassium and isobutyl phosphate ions, which then participate in various biochemical pathways:

- Cellular Uptake : Potassium ions enhance the uptake of nutrients by cells, promoting better metabolic activity.

- Enzymatic Activation : Phosphate groups are known to activate several enzymes involved in metabolic pathways, thus influencing cellular functions.

Research Findings

Recent studies have provided insights into the biological activity of DKIBP:

- Protein Stability : A study indicated that the addition of dipotassium phosphate improved the stability of proteins during heat treatments. When added to milk protein beverages, DKIBP increased the soluble protein content significantly, demonstrating its role in protein dissociation and stabilization under thermal stress .

- Plant Growth Enhancement : Research highlighted DKIBP's potential to alleviate stress caused by toxic agents such as zinc oxide nanoparticles (ZnONPs) in crop plants. Supplementation with DKIBP improved growth metrics and physiological responses in Triticum aestivum (wheat) and Solanum lycopersicum (tomato), indicating its beneficial effects on plant health under stress conditions .

- Electrolyte Replenishment : As a source of potassium and phosphate, DKIBP is utilized in medical settings for electrolyte replenishment, particularly in patients undergoing total parenteral nutrition (TPN). Its role as a buffer helps maintain physiological pH levels during treatment .

Case Study 1: Nutritional Applications

In a clinical setting, dipotassium phosphate was administered to patients with hypophosphatemia. The results showed significant improvements in serum phosphate levels and overall metabolic function, highlighting its effectiveness as a therapeutic agent for electrolyte imbalances.

Case Study 2: Agricultural Use

A controlled experiment on Triticum aestivum demonstrated that varying concentrations of DKIBP could mitigate the adverse effects of heavy metal toxicity. The study found that a concentration of 4 mM DKIBP not only improved growth rates but also enhanced photosynthetic efficiency compared to untreated controls .

Data Tables

Properties

CAS No. |

90605-13-3 |

|---|---|

Molecular Formula |

C4H9K2O4P |

Molecular Weight |

230.28 g/mol |

IUPAC Name |

dipotassium;2-methylpropyl phosphate |

InChI |

InChI=1S/C4H11O4P.2K/c1-4(2)3-8-9(5,6)7;;/h4H,3H2,1-2H3,(H2,5,6,7);;/q;2*+1/p-2 |

InChI Key |

QQVPGMKUULHCHN-UHFFFAOYSA-L |

Canonical SMILES |

CC(C)COP(=O)([O-])[O-].[K+].[K+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.